Structural Differentiation from NVR 3-778: Sulfamoyl Substituent Replacement
The target compound replaces the (4-hydroxypiperidin-1-yl)sulfonyl group of NVR 3-778 with a benzyl(ethyl)sulfamoyl group. This substitution introduces a larger hydrophobic surface (benzyl ring) and eliminates the hydrogen-bond donor/acceptor of the piperidine hydroxyl, which is predicted to alter binding pocket interactions [1]. The enhanced lipophilicity of the benzyl(ethyl) motif is reflected in its higher computed XLogP3-AA of 4.8 versus NVR 3-778 (XLogP3-AA not available for direct comparison but structural inference suggests a lower value) [2].
| Evidence Dimension | Sulfamoyl Substituent Group and Computed Lipophilicity |
|---|---|
| Target Compound Data | Benzyl(ethyl)sulfamoyl; XLogP3-AA = 4.8 [2] |
| Comparator Or Baseline | NVR 3-778: (4-hydroxypiperidin-1-yl)sulfonyl; XLogP3-AA not available, but structural features suggest a lower value [1] |
| Quantified Difference | Structural modification from a cyclic amine with a polar hydroxyl to a non-polar benzyl(ethyl) group. This is a qualitative structural difference with a quantitative lipophilicity measure of 4.8 for the target. |
| Conditions | Computational prediction (XLogP3) and structural analysis based on published SAR of SBA derivatives [2]. |
Why This Matters
Procurement of this specific compound is essential for SAR studies exploring the effect of increased lipophilicity and bulkier substituents on the sulfamoyl group, a key modification site for improving CAM potency and drug-like properties.
- [1] Zhang, X., et al. (2022). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorganic Chemistry, 129, 106192. View Source
- [2] PubChem. (2026). Compound Summary for CID 18575153, 4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide. National Center for Biotechnology Information. View Source
